molecular formula C10H20N2O2 B062963 tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate CAS No. 159603-47-1

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate

Cat. No.: B062963
CAS No.: 159603-47-1
M. Wt: 200.28 g/mol
InChI Key: APVXPWQROCCVQJ-UHFFFAOYSA-N
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Description

“tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1018443-01-0 . It has a molecular weight of 186.25 . The IUPAC name of this compound is tert-butyl 3-methyl-3-azetidinylcarbamate .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 186.25 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized chemistry resources.

Scientific Research Applications

Hydrogen and Halogen Bond Interactions in Crystal Structures

Carbamate derivatives, including tert-butyl carbamates, have been found to exhibit interesting molecular interactions in their crystal structures. Specifically, these compounds form an interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures. These interactions were studied through Hirshfeld surfaces and 2D fingerprint plots, highlighting the importance of these bonds in the molecular arrangement of carbamates (Das et al., 2016).

Synthesis and Reactivity Studies

Tert-butyl carbamates are key intermediates in the synthesis of various complex molecules. For instance, they have been used in the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles, which have potential applications in pharmacology and materials science. The reactivity of tert-butyl carbamates has been a subject of study, revealing their potential in facilitating complex chemical transformations (Brugier et al., 2001).

Role in Asymmetric Synthesis

The tert-butyl carbamate moiety is also significant in asymmetric synthesis, contributing to the stereochemical outcomes of certain reactions. For instance, tert-butyl carbamates have been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds, showcasing their utility in producing stereochemically complex molecules (Yang et al., 2009).

Facilitation of Specific Organic Reactions

Moreover, tert-butyl carbamates have facilitated specific organic reactions such as photoredox-catalyzed aminations and decarboxylation reactions. These reactions are pivotal in assembling a range of bioactive molecules and demonstrate the versatility of tert-butyl carbamates in organic synthesis (Wang et al., 2022).

Safety and Hazards

The safety information available indicates that “tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate” is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively. Precautionary statements include measures to take in case of exposure or if specific situations occur .

Properties

IUPAC Name

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVXPWQROCCVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571808
Record name tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159603-47-1
Record name tert-Butyl [(3-methylazetidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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